molecular formula C21H19N3O5S B2504091 N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-14-4

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2504091
M. Wt: 425.46
InChI Key: BAJAEEKLVAESSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a chemically synthesized molecule that appears to be related to benzamide-based heterocycles. These types of compounds are of interest due to their potential pharmacological activities. The provided papers do not directly discuss this compound but offer insights into similar benzamide derivatives and their biological activities.

Synthesis Analysis

The first paper discusses a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, which show significant antiavian influenza virus activity . The synthesis involves a multi-step reaction starting with benzoyl isothiocyanate and proceeding through alkylation and reaction with hydrazine. Although the specific compound is not mentioned, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . These techniques help in confirming the structure of the synthesized compounds. The compound likely has a complex structure with multiple functional groups, including an ethoxyphenyl group, a thiazol moiety, and a benzo[d][1,3]dioxole ring, which would be key areas of interest in its structural analysis.

Chemical Reactions Analysis

The synthesis of benzamide derivatives typically involves reactions such as alkylation and the use of hydrazine . The specific chemical reactions for the compound would depend on its precise functional groups and the desired synthetic route. The reactivity of the thiazol ring and the carboxamide group would be particularly relevant in the context of further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their specific structures. The compound would likely exhibit properties influenced by its aromatic systems and heterocyclic components. These properties could include solubility in various solvents, melting points, and stability under different conditions. The diuretic activity of a related biphenyl benzothiazole-2-carboxamide derivative has been studied, indicating potential biological applications for these types of compounds .

Scientific Research Applications

Thiazole Derivatives as Potential Therapeutic Agents

Thiazole derivatives have been extensively studied for their potential therapeutic applications due to their interesting biological activities. A study focused on the synthesis, pharmacological evaluation, and molecular docking studies of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This research highlighted the significance of thiazole analogs in drug discovery, particularly in the design and development of compounds with anticancer, anti-inflammatory, antioxidant, and antiviral activities (Raut et al., 2020).

Future Directions

Future research could focus on fully characterizing this compound and exploring its potential uses. For instance, given the biological activity of some benzothiazole derivatives, this compound could be studied for potential medicinal applications .

properties

IUPAC Name

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-27-16-6-4-3-5-15(16)23-19(25)10-14-11-30-21(22-14)24-20(26)13-7-8-17-18(9-13)29-12-28-17/h3-9,11H,2,10,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJAEEKLVAESSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.